Thietan-3-ylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

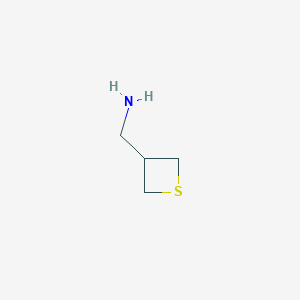

Thietan-3-ylmethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of thietane, a heterocyclic compound containing a four-membered ring with one sulfur atom and three carbon atoms. The presence of the amine group attached to the thietane ring enhances its reactivity and potential for various chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thietan-3-ylmethanamine can be synthesized through several methods. One common synthetic route involves the reduction of thietane-3-carbonitrile using lithium aluminium hydride in diethyl ether. The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The mixture is then treated with water and sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Thietan-3-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the amine group or the thietane ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Thietan-3-ylmethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes .

Mecanismo De Acción

The mechanism of action of thietan-3-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The sulfur atom in the thietane ring can participate in redox reactions, further modulating the compound’s activity .

Comparación Con Compuestos Similares

Similar Compounds

Thiirane: A three-membered sulfur-containing ring, similar in reactivity due to ring strain.

Thietane: The parent compound of thietan-3-ylmethanamine, lacking the amine group.

Methenamine: A heterocyclic compound with a cage-like structure, used as a urinary antiseptic.

Actividad Biológica

Thietan-3-ylmethanamine, a compound characterized by its thietan ring structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a five-membered ring containing one sulfur atom, which contributes to its unique chemical properties. The amine group in this compound allows for the formation of hydrogen bonds and ionic interactions with biological molecules, influencing their functions. The sulfur atom's ability to participate in redox reactions further modulates the compound's biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological targets, potentially influencing protein structure and function.

- Ionic Interactions : These interactions may enhance binding affinity to target molecules, increasing efficacy.

- Redox Reactions : The sulfur atom can undergo oxidation or reduction, which may alter the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Studies indicate that compounds with similar thietane structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The thietane ring may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound derivatives. Some derivatives demonstrated low cytotoxicity in human liver cell lines while exhibiting significant antiaggregatory and anticoagulant activities. This suggests a potential therapeutic application in treating thromboembolic disorders .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how structural modifications influence the biological activity of this compound. Key findings include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thietan-2-ylmethanamine | Similar thietan ring structure | Varies based on amine position |

| Thietan-4-ylmethanamine | Variation in ring position | Altered reactivity profiles |

| 2-Aminothiazole | Contains sulfur and nitrogen | Antimicrobial properties |

| 2-Mercaptoethylamine | Free thiol group | Highly reactive, used in various studies |

These comparisons highlight how slight modifications to the thietan structure can lead to significant differences in biological activity, suggesting avenues for further research and development.

Case Studies

- Cancer Therapeutics : Research has indicated that compounds derived from thietan structures can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated potent antimitotic activity against multi-drug resistant cancer cell lines, suggesting potential as novel anticancer agents .

- CNS Activity : Another study focused on central nervous system (CNS)-active compounds related to thietan structures. These compounds exhibited favorable drug-like properties, including brain penetration and metabolic stability, making them candidates for treating neurodegenerative diseases .

Propiedades

IUPAC Name |

thietan-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c5-1-4-2-6-3-4/h4H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJUAJZTROUSRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.